Product packaging for 3-amino-3,4-dihydroquinoxalin-2(1H)-one(Cat. No.:)

3-amino-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11917447
M. Wt: 163.18 g/mol
InChI Key: GZDSZDOPAYSIFQ-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B11917447 3-amino-3,4-dihydroquinoxalin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-amino-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H9N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4,7,10H,9H2,(H,11,12)

InChI Key

GZDSZDOPAYSIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)N

Origin of Product

United States

The Significance of the 3,4 Dihydroquinoxalin 2 1h One Core in Heterocyclic Chemistry

The 3,4-dihydroquinoxalin-2(1H)-one core is a bicyclic system where a benzene (B151609) ring is fused to a pyrazine (B50134) ring containing a ketone group. This structural motif is a derivative of quinoxaline (B1680401), a well-established and important class of nitrogen-containing heterocyclic compounds. The dihydro- form, specifically with the carbonyl group at the 2-position, imparts a unique three-dimensional structure and chemical reactivity to the molecule.

The presence of both amide and amine functionalities within the heterocyclic ring, along with the aromatic benzene component, makes the 3,4-dihydroquinoxalin-2(1H)-one scaffold a versatile building block in organic synthesis. Its structure allows for various chemical modifications at different positions, leading to a diverse array of derivatives with distinct properties. Synthetic strategies to access this core are numerous and have evolved from classical methods to more advanced catalytic approaches, underscoring its importance in the field. researchgate.net

A Privileged Motif in Medicinal Chemistry: the Dihydroquinoxalinone Scaffold

In the landscape of drug discovery, certain molecular structures, termed "privileged scaffolds," are frequently found in biologically active compounds. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has earned this distinction due to its ability to interact with a wide range of biological targets. researchgate.net Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netsapub.org

The quinoxalinone skeleton serves as a crucial intermediate in the design of novel therapeutic agents. researchgate.net For instance, various derivatives have been investigated as inhibitors of enzymes like c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and cancer. nih.gov The structural versatility of the dihydroquinoxalinone core allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for specific biological targets.

The Academic and Research Relevance of the 3 Amino 3,4 Dihydroquinoxalin 2 1h One System

Classical and Established Synthetic Approaches to Dihydroquinoxalinones

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold has been approached through several established chemical transformations. These methods form the foundation for the preparation of a wide array of derivatives.

Cyclocondensation Reactions of o-Phenylenediamines with α-Ketoacids and Derivatives

A cornerstone in the synthesis of quinoxalinones is the cyclocondensation reaction between o-phenylenediamines (also known as 1,2-diaminobenzenes) and α-ketoacids or their derivatives, such as α-ketoesters and α-ketothioesters. researchgate.netorganic-chemistry.orgrsc.org This reaction proceeds through the initial formation of an imine between one of the amino groups of the diamine and the ketone functionality of the α-ketoacid, followed by an intramolecular cyclization via amide bond formation.

The reaction is versatile and can be performed under catalyst-free conditions using water as a solvent, highlighting its alignment with green chemistry principles. organic-chemistry.org Alternatively, acid catalysts like p-toluenesulfonic acid (p-TSA) can be employed to facilitate the cyclocondensation, particularly when using derivatives like α-ketothioesters. rsc.orgresearchgate.net The use of α-ketoesters in this reaction provides a direct route to 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net

ReactantsConditionsProductReference
o-Phenylenediamines, α-KetoacidsCatalyst-free, WaterQuinoxalinones organic-chemistry.org
o-Phenylenediamines, α-KetoestersNa2S2O8, Acid additive3,3-Disubstituted 3,4-dihydroquinoxalin-2(1H)-ones researchgate.net
o-Phenylenediamines, α-Ketothioestersp-Toluenesulfonic acid, Toluene2-Acylbenzimidazoles (related structures) rsc.org

Condensation with Chloroacetic Acid in Aqueous Media

A direct and efficient method for the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one involves the reaction of o-phenylenediamine with chloroacetic acid. derpharmachemica.com This condensation reaction is typically carried out in an aqueous medium at reflux temperature. The presence of aqueous ammonia (B1221849) facilitates the reaction, leading to the precipitation of the product upon cooling. derpharmachemica.com This method is notable for its operational simplicity and high yield. For instance, a reported procedure starting with o-phenylenediamine and chloroacetic acid in aqueous ammonia afforded the desired product in an 83% yield. derpharmachemica.com

Reaction Details for Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

Starting Materials Reagents/Solvents Conditions Yield Reference

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel. Several one-pot methodologies have been developed for dihydroquinoxalinone synthesis. csus.edu

One such approach involves the reaction of o-phenylenediamine with ethyl bromoacetate (B1195939). csus.edu This reaction proceeds via an initial SN2 substitution, followed by cyclization to form the 3,4-dihydroquinoxalin-2(1H)-one ring system. The choice of base in this reaction can influence the product distribution, with pyridine (B92270) favoring the cyclized dihydroquinoxalinone. csus.edu Another notable one-pot procedure allows for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines, mediated by sodium persulfate (Na₂S₂O₈) under mild thermal conditions. researchgate.net

Reductive Cyclization Strategies

Reductive cyclization represents a powerful strategy for the synthesis of dihydroquinoxalinones, often starting from ortho-nitroaryl precursors. A common approach involves the coupling of o-nitroaryl halides with amino acids, followed by a reduction-cyclization sequence. nih.gov The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent ester or acid functionality to form the lactam ring of the dihydroquinoxalinone.

Modern variations of this method utilize environmentally benign reducing agents. For example, the reductive cyclization of N-(o-nitroaryl)amino esters can be efficiently performed using iron or zinc metal in a water/ethyl acetate (B1210297) mixture under mild conditions. researchgate.net This approach is particularly valuable for the synthesis of enantiopure dihydroquinoxalinones when starting from chiral amino acids. researchgate.netresearchgate.net Furthermore, selective reduction of nitro groups in the presence of other reducible functionalities has been achieved using supported gold nanoparticles as catalysts. researchgate.net

Enantioselective and Stereocontrolled Synthesis

The development of methods for the asymmetric synthesis of dihydroquinoxalinones is of high importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Utilization of Chiral Pool Reagents (e.g., α-Amino Acids, Mandelic Acid Derivatives)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. wikipedia.org α-Amino acids and mandelic acid derivatives are prominent examples of chiral pool reagents that have been instrumental in the enantioselective synthesis of 3,4-dihydroquinoxalin-2-ones. researchgate.netresearchgate.net

The use of naturally occurring α-amino acids provides a straightforward route to enantiopure 3-substituted dihydroquinoxalinones. uit.nomdpi.com In these syntheses, the inherent chirality of the amino acid is transferred to the final product. A typical strategy involves the N-arylation of an enantiopure α-amino acid with an ortho-halo-nitrobenzene derivative, followed by reductive cyclization. researchgate.netuit.no This approach has been successfully applied to a variety of α-amino acids to produce a library of optically active dihydroquinoxalinones. researchgate.net

Mandelic acid and its derivatives have also been employed as chiral auxiliaries or catalysts in asymmetric synthesis. researchgate.netresearchgate.netresearchgate.net While direct incorporation into the final structure is less common than with amino acids, they can be used to induce stereoselectivity in key reaction steps. The principles of using chiral pool reagents like mandelic acid often involve creating a chiral environment that favors the formation of one enantiomer over the other. nih.govrsc.org

A chemoenzymatic approach has also been developed, combining a highly stereoselective enzymatic hydroamination step with a subsequent acid-catalyzed cyclization to produce enantioenriched dihydroquinoxalinones with excellent optical purity (ee up to >99%). nih.govresearchgate.net

Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation represents a powerful and direct approach for the enantioselective synthesis of chiral 3,4-dihydroquinoxalin-2(1H)-ones from their corresponding quinoxalinone precursors. This method is highly valued for its atom economy and the ability to generate stereogenic centers with high precision.

A notable advancement in this area involves the use of Rhodium-thiourea complexes as catalysts. These systems have proven effective for the asymmetric hydrogenation of quinoxalinones under mild conditions, typically at room temperature and under 1 MPa of hydrogen pressure, to furnish the desired dihydroquinoxalinones in high yields and with excellent enantioselectivity. nih.gov The success of this catalytic system is attributed to the synergistic effect of the rhodium metal center and the chiral thiourea (B124793) ligand. Mechanistic studies, including 1H NMR experiments and density functional theory (DFT) calculations, have revealed that the presence of a strong Brønsted acid, such as HCl, is crucial. The acid activates the substrate and facilitates anion binding between the substrate and the ligand. nih.gov Furthermore, the chloride ion plays a key role in the heterolytic cleavage of dihydrogen, which is considered the rate-determining step in the catalytic cycle. nih.gov This methodology has been successfully scaled up to the gram scale and adapted for continuous flow processes, highlighting its potential for industrial applications. nih.gov

Ruthenium-based catalysts have also been explored for the asymmetric hydrogenation of quinoxalines, offering a different avenue for accessing related chiral scaffolds. dicp.ac.cn While not directly focused on this compound, the principles of using chiral N-heterocyclic carbene (NHC) ligands with ruthenium to control enantioselectivity are relevant. dicp.ac.cn These systems demonstrate the versatility of transition metal catalysis in the asymmetric reduction of heterocyclic compounds.

More recently, there has been a push towards utilizing earth-abundant metals for asymmetric hydrogenation. Manganese-based catalysts, for instance, have emerged as a promising alternative to noble metals. researchgate.netnih.gov These catalysts have shown remarkable activity and selectivity in the asymmetric hydrogenation of related N-heterocycles like quinoxalines to tetrahydroquinoxalines, suggesting their potential applicability to quinoxalinone substrates with further development. researchgate.netnih.gov

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Quinoxalinones

Catalyst System Substrate Product Yield (%) Enantiomeric Excess (ee %) Reference
Rh-thiourea complex Quinoxalinone 3,4-Dihydroquinoxalin-2(1H)-one High Excellent nih.gov
Ru-NHC complex Substituted Quinoxaline (B1680401) Tetrahydroquinoxaline Up to 95% Up to 94% dicp.ac.cn
Manganese Hydride Dialkyl Ketimine Enantioselective Hydrogenated Product High High researchgate.net

Organocatalytic Cyclization Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. In the context of this compound and its analogs, organocatalytic cyclization strategies offer mild reaction conditions and a high degree of stereocontrol, often leveraging the principles of iminium and enamine activation.

While direct organocatalytic methods for the synthesis of the parent this compound are still developing, the application of organocatalysis to similar heterocyclic systems provides a strong foundation. For instance, enantioselective organocatalytic Diels-Alder reactions, a type of [4+2] cycloaddition, have been extensively studied and demonstrate the potential of organocatalysts to create complex cyclic structures with high enantiopurity. nih.govthieme-connect.de These reactions often employ chiral secondary amines, such as those derived from proline, or chiral phosphoric acids to catalyze the cycloaddition between a diene and a dienophile, setting up multiple stereocenters in a single step. nih.gov

The principles of organocatalytic cycloaddition can be conceptually extended to the synthesis of dihydroquinoxalinone frameworks. For example, an intramolecular cyclization of a suitably functionalized precursor, activated by an organocatalyst, could lead to the desired heterocyclic core. The development of novel organocatalytic [4+3] cycloadditions to form seven-membered rings further showcases the expanding scope of this field. nih.gov These advancements hint at the future potential for designing organocatalytic strategies that directly target the synthesis of complex quinoxalinone derivatives.

Regioselective Synthesis and Isomer Control

Strategies for Managing Regioisomeric Mixtures

When the direct synthesis leads to a mixture of regioisomers, chromatographic separation is the most common method for isolation. However, this approach can be tedious and inefficient, especially on a larger scale. An alternative strategy involves the reaction of quinoxaline derivatives with reagents that can lead to the formation of regioisomeric products, followed by their separation. For example, the reaction of quinoxalines with 3-azido-3-deoxy-1,2-O-isopropylidene-5-p-toluenesulfonyl-D-ribofuranose can yield N- and O-regioisomers, which can then be separated and further functionalized. nih.gov The synthesis of 6- and 7-regioisomeric quinoxaline 1,4-dioxides from monosubstituted benzofuroxans also highlights the formation and subsequent separation of regioisomers. researchgate.net

Controlled Cyclocondensation for Specific Regioisomers

A more desirable approach is to control the regioselectivity of the cyclocondensation reaction itself. This can be achieved by carefully selecting the reaction conditions and the nature of the reactants. For instance, the synthesis of N-aryl α-ketoamides and their subsequent reaction with ortho-phenylenediamines can be directed to yield specific quinoxalinone regioisomers by controlling the reaction temperature and solvent. researchgate.net Similarly, the intramolecular Buchwald-Hartwig cyclization of 2-bromophenylalanine derivatives has been shown to be a regioselective process for accessing enantiopure dihydroquinolinones, a related class of heterocycles. vub.be This suggests that palladium-catalyzed intramolecular cyclizations could be a viable strategy for the regioselective synthesis of this compound derivatives. researchgate.net

Influence of Substituent Electronic Properties on Regioselectivity

The electronic properties of the substituents on the starting materials can exert a profound influence on the regioselectivity of the cyclization reaction. In the synthesis of quinoxalinones from substituted o-phenylenediamines, the electronic nature of the substituent on the diamine can direct the nucleophilic attack of one nitrogen atom over the other.

Studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates have shown that the electronic nature of the substituent X governs the regioselectivity of the reaction, influencing whether S-O or C-O bond fission occurs. nih.gov Similarly, in the acylation of N6-substituted adenines, the interplay between the steric and electronic effects of the substituent dictates the N7/N9-regioselectivity. beilstein-journals.org Bulky substituents can sterically hinder the approach to the proximal nitrogen, thereby favoring reaction at the more accessible site. beilstein-journals.org Conversely, in the absence of significant steric effects, the electronic nature of the substituent, influencing the nucleophilicity of the nitrogen atoms, becomes the dominant factor. beilstein-journals.org These principles can be applied to the synthesis of quinoxalinones, where the choice of substituents on the o-phenylenediamine precursor can be used to direct the cyclization to the desired regioisomer.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem (or domino) sequences have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. These strategies are particularly valuable for generating libraries of compounds for drug discovery.

Tandem Cyclization and One-Pot Strategies

One-pot tandem reactions that combine several bond-forming events in a single reaction vessel without the isolation of intermediates have proven highly effective for the synthesis of dihydroquinoxalin-2-one derivatives. A notable example is the visible-light photoredox-catalyzed metal-free tandem one-pot synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones. This approach utilizes easily accessible 1,2-diaminobenzenes, α-ketoesters, and Hantzsch esters to afford the desired products in good to excellent yields, ranging from 47% to 93%. rsc.org The reaction is facilitated by an organic photocatalyst, 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), in the presence of trifluoroacetic acid (CF₃CO₂H) as an additive. rsc.org This method is valued for its mild conditions and high functional group tolerance. rsc.org

Another efficient tandem strategy involves the use of sodium persulfate (Na₂S₂O₈) to mediate the one-pot construction of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines. This transition-metal-free method operates under mild thermal conditions and provides high product yields with broad substrate compatibility. rsc.org

The synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one can be achieved through a one-pot reaction between o-phenylenediamine and ethyl bromoacetate. The reaction proceeds via an initial Sₙ2 substitution followed by cyclization. rsc.org The selectivity of this reaction can be influenced by the choice of base, with pyridine favoring the formation of the cyclized dihydroquinoxalinone product. rsc.org

ReactantsCatalyst/ReagentConditionsProductYield (%)
1,2-Diaminobenzenes, α-Ketoesters, Hantzsch Esters4CzIPN, CF₃CO₂HVisible Light, Room Temperature3,3-Disubstituted 3,4-dihydroquinoxalin-2(1H)-ones47-93
1,2-Diaminobenzenes, α-Ketoesters, 4-Alkyl-1,4-dihydropyridinesNa₂S₂O₈Mild Thermal Conditions3,3-Disubstituted 3,4-dihydroquinoxalin-2(1H)-onesHigh
o-Phenylenediamine, Ethyl BromoacetatePyridineVaries3,4-Dihydroquinoxalin-2(1H)-one-

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.

While a direct microwave-assisted synthesis for the parent this compound is not extensively documented in the provided search results, the application of this technology to structurally related quinoxaline and quinazolinone derivatives highlights its potential. For instance, the synthesis of quinoxaline derivatives has been achieved in a solvent-free environment with only 5 minutes of microwave irradiation. nih.gov Similarly, 3-amino-2-phenylquinazolin-4(3H)-one has been synthesized in high yields (81-85%) under microwave irradiation at 135 °C for just 4 minutes using a power of 800 W. umich.edu

A one-pot, three-step microwave-assisted method has been developed for the synthesis of a library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives, demonstrating the efficiency of this technique in generating diverse compound collections rapidly. nih.gov These examples strongly suggest that microwave-assisted protocols could be effectively adapted for the synthesis of this compound and its derivatives, offering a greener and more time-efficient alternative to conventional heating methods. nih.gov

Heterocycle SynthesizedStarting MaterialsMicrowave ConditionsReaction TimeYield (%)
Quinoxaline DerivativesDichloroquinoxaline, Nucleophile, Triethylamine160 °C5 min-
3-Amino-2-phenylquinazolin-4(3H)-one2-Benzamidobenzoyl chloride, Hydrazine hydrate, K₂CO₃ in DMF135 °C, 800 W4 min81
N1-Substituted 2,5-dioxo-hexahydro-3-quinolinecarbonitriles1,3-Cyclohexanediones, Dimethylformamide dimethylacetal, CyanacetamidesVaries--

Photochemical Reduction Approaches

Photochemical methods provide a unique avenue for the synthesis and modification of heterocyclic compounds, often proceeding under mild conditions and with high selectivity. Visible-light photoredox catalysis, in particular, has emerged as a powerful and sustainable tool.

A significant development in this area is the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones to produce 3-aminoquinoxalin-2(1H)-ones. acs.org This green chemistry approach utilizes air as the oxidant and proceeds at room temperature without the need for a metal catalyst or a photocatalyst. acs.org In a related method, visible light in conjunction with Eosin Y as a photocatalyst can also mediate the C-H/N-H cross-dehydrogenative coupling between quinoxalinones and aliphatic amines. acs.org

Furthermore, the irradiation of certain quinoxalin-2-ones in the presence of amines can lead to reductive dimerization, forming dihydro dimers. rsc.orgrsc.org For quinoxalin-2-ones bearing a phenyl group at the 3-position, irradiation under similar conditions results in the formation of the reduced 3,4-dihydroquinoxalin-2-ones. rsc.org These photochemical strategies offer novel pathways to access the dihydroquinoxalinone core and its amino-substituted derivatives under environmentally benign conditions. acs.org

Reaction TypeSubstratesCatalyst/ConditionsProduct
Photoinduced Dehydrogenative AminationQuinoxalin-2(1H)-ones, Aliphatic aminesVisible Light, Air, Room Temperature3-Aminoquinoxalin-2(1H)-ones
Photocatalytic Dehydrogenative AminationQuinoxalin-2(1H)-ones, Aliphatic aminesVisible Light, Eosin Y3-Aminoquinoxalin-2(1H)-ones
Photochemical Reduction3-Phenyl-quinoxalin-2-ones, AminesIrradiation3-Phenyl-3,4-dihydroquinoxalin-2-ones
Photochemical Reductive DimerizationQuinoxalin-2-ones, AminesIrradiationDihydro dimers of quinoxalin-2-ones

Site-Specific Functionalization Strategies

The ability to introduce a variety of substituents at specific positions of the 3,4-dihydroquinoxalin-2(1H)-one ring system is crucial for developing new derivatives with desired functionalities.

The C3 position of the 3,4-dihydroquinoxalin-2(1H)-one core is the most common site for functionalization. nih.gov The presence of the adjacent amide group and the aromatic ring influences the reactivity of this position, making it susceptible to a range of chemical transformations. The introduction of substituents at C3 has been shown to significantly impact the biological activity of these compounds. frontiersin.org

One of the primary strategies for C3-functionalization involves the use of multicomponent reactions. These reactions allow for the one-pot synthesis of diverse C3-substituted quinoxalin-2(1H)-one derivatives, which is an efficient approach in medicinal chemistry. nih.gov For instance, trifluoroalkylation at the C3 position can be achieved through a three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source like CF3SO2Na, mediated by an oxidant such as K2S2O8. nih.gov This reaction proceeds via a radical mechanism. nih.gov

Direct C–H functionalization has emerged as a powerful and atom-economical method for modifying the 3,4-dihydroquinoxalin-2(1H)-one core, particularly at the C3 position. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. frontiersin.org

Various direct C–H functionalization reactions have been developed, including:

Alkylation: Selective alkylation at the C3 position can be achieved using hydrocarbons with varying C(sp3)–H bond strengths, mediated by di-tert-butyl peroxide (DTBP). rsc.org This method is notable for its transition-metal-free conditions and good functional group tolerance. rsc.org

Vinylation: A metal-free C3–H vinylation has been reported using alkenes in the presence of an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8). frontiersin.org This cross-dehydrocoupling (CDC) reaction leads to the formation of 3-vinylated quinoxalin-2(1H)-ones. frontiersin.org

Arylation, Acylation, and Amination: Direct C–H functionalization can also be used to introduce aryl, acyl, and amino groups at the C3 position. rsc.org These transformations often utilize various catalytic systems and reaction conditions. rsc.org

Photocatalysis has also been employed for direct C–H functionalization. For example, visible-light-induced three-component reactions can lead to 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov Heterogeneous catalysis, using materials like g-C3N4, offers a green and sustainable approach for these transformations. mdpi.com

Table 1: Examples of Direct C–H Functionalization at the C3 Position

Functionalization TypeReagents/CatalystKey FeaturesReference
AlkylationHydrocarbons, Di-tert-butyl peroxide (DTBP)Transition-metal-free, selective for C(sp3)–H bonds. rsc.org
VinylationAlkenes, (NH4)2S2O8Metal-free, cross-dehydrocoupling reaction. frontiersin.org
TrifluoroalkylationAlkenes, CF3SO2Na, K2S2O8Three-component reaction, proceeds via a radical mechanism. nih.gov
Hydroxylationg-C3N4 photocatalyst, AirVisible-light mediated, sustainable. mdpi.com

Functionalization at the N1 and N4 positions of the 3,4-dihydroquinoxalin-2(1H)-one core provides another avenue for creating structural diversity. The N1 position, being part of an amide linkage, and the N4 position, an aniline-type nitrogen, exhibit different reactivities.

N-alkylation at the N4 position can be achieved through various methods, including reactions with alkyl halides. The synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones, a related class of compounds, has been accomplished through a domino Michael-SNAr approach, which could potentially be adapted for quinoxalinone derivatives. nih.gov

Oxidation and Reduction Chemistry

The 3,4-dihydroquinoxalin-2(1H)-one core can undergo both oxidation and reduction, leading to different classes of quinoxaline derivatives.

The dihydroquinoxalinone ring can be oxidized to the corresponding aromatic quinoxalin-2(1H)-one. This transformation is a key step in some synthetic pathways and can also occur metabolically. For example, some quinoxaline derivatives have been shown to be oxidized to their 3-oxo-3,4-dihydroquinoxalinyl counterparts by enzymes like xanthine (B1682287) oxidase in rodent plasma. nih.gov The source of the oxygen atom in this enzymatic oxidation was found to be water. nih.gov

The carbonyl group and the imine-like double bond (if present after tautomerization) in the 3,4-dihydroquinoxalin-2(1H)-one ring can be targeted for reduction. The reduction of related 3-aminoquinoline-2,4-diones with sodium borohydride (B1222165) (NaBH4) has been shown to stereoselectively produce cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net This suggests that the carbonyl group at the C2 position of the this compound could potentially be reduced to a hydroxyl group.

Furthermore, the synthesis of 3,4-dihydroquinoxalin-2-ones can be achieved through the reductive cyclization of N-(o-nitroaryl)amino esters using reducing agents like iron or zinc metal. researchgate.net This indicates that the dihydropyrazine (B8608421) ring of the quinoxalinone system is a reduced form of the corresponding quinoxaline.

Table 2: Summary of Oxidation and Reduction Reactions

TransformationReagents/ConditionsProduct TypeReference
OxidationXanthine Oxidase (enzymatic)Quinoxalin-2(1H)-one derivatives nih.gov
ReductionSodium Borohydride (NaBH4)Potentially 3-amino-3,4-dihydro-2-hydroxy-tetrahydroquinoxalines researchgate.net
Reductive Cyclization (Synthesis)Iron or Zinc metal3,4-Dihydroquinoxalin-2(1H)-ones researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The formation of the 3,4-dihydroquinoxalin-2(1H)-one core itself often proceeds via a nucleophilic substitution reaction. A common synthetic route involves the reaction of o-phenylenediamine with ethyl bromoacetate. This process is initiated by an S_N2 substitution where one of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group. This is followed by an intramolecular cyclization to form the dihydroquinoxalinone ring. csus.edu

The selectivity and outcome of reactions on the quinoxalinone scaffold can be heavily influenced by the electronic properties of substituents on the benzene (B151609) ring portion of the molecule. The presence of strongly activating groups (like methoxy) or deactivating groups (like benzoyl) para to one of the amine nitrogens can direct the course of reactions, allowing for highly selective syntheses of specific regioisomers. csus.edu While nucleophilic substitution is key to its formation, the aromatic ring can also undergo electrophilic aromatic substitution, although the reactivity is modulated by the fused heterocyclic ring, which contains both activating (amine) and deactivating (amide) functionalities. scranton.edu

Radical Reaction Mechanisms

The tertiary amine present in the 3,4-dihydroquinoxalin-2(1H)-one core makes it an excellent precursor for the generation of α-amino radicals, opening up a wide array of radical-based functionalization reactions. acs.orgresearchgate.net

Visible-light photoredox catalysis is a powerful method for generating α-amino radicals from 3,4-dihydroquinoxalin-2-ones under mild conditions. acs.orgacs.org The process typically involves a single electron transfer (SET) from the tertiary amine of the dihydroquinoxalinone to an excited photocatalyst. acs.org This oxidation event forms a radical cation intermediate. Subsequent fragmentation, often through deprotonation of the C-H bond adjacent (alpha) to the nitrogen atom, yields a synthetically useful α-aminoalkyl radical. acs.org

These highly reactive intermediates can participate in a variety of transformations, most notably conjugate additions to electron-deficient alkenes (Michael acceptors) and other unsaturated systems. acs.orgacs.orgnih.gov This strategy has been successfully employed to forge new carbon-carbon bonds at the C3-position of the quinoxalinone ring. researchgate.net

A specific application of α-amino radical chemistry is the organophotoredox 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides (p-QMs). acs.orgnih.gov This reaction is catalyzed by an organic photocatalyst, such as Fukuzumi's catalyst (Mes-Acr⁺), and is initiated by visible light (e.g., a 455 nm LED). nih.govnih.gov The α-amino radical, generated as described above, adds to the p-QM in a 1,6-conjugate fashion. This process is driven by the rearomatization of the p-QM system and provides an efficient route to 1,1-diaryl compounds that incorporate the dihydroquinoxalin-2-one moiety. acs.orgnih.gov This method has proven effective for creating a diverse library of functionalized phenols with good to excellent yields and has been applied to the late-stage functionalization of complex molecules like indomethacin. acs.orgnih.gov

Dihydroquinoxalin-2-one Reactantpara-Quinone Methide ReactantYield (%)Reference
N-Methyl-3,4-dihydroquinoxalin-2(1H)-onep-QM from 2,6-di-tert-butylphenol95 nih.gov
N-Ethyl-3,4-dihydroquinoxalin-2(1H)-onep-QM from 2,6-di-tert-butylphenol92 nih.gov
N-Phenyl-3,4-dihydroquinoxalin-2(1H)-onep-QM from 2,6-di-tert-butylphenol80 nih.gov
N-Methyl-6-chloro-3,4-dihydroquinoxalin-2(1H)-onep-QM from 2,6-di-tert-butylphenol75 nih.gov
N-Methyl-3,4-dihydroquinoxalin-2(1H)-onep-QM from Indomethacin79 acs.org

Quinoxalin-2(1H)-ones can act as effective radical acceptors in decarboxylative coupling reactions. researchgate.net In these processes, alkyl radicals are generated from readily available and abundant starting materials like aliphatic carboxylic acids or their derivatives, such as N-(acyloxy)phthalimide (NHPI) esters. researchgate.netrsc.org The generation of the alkyl radical via decarboxylation can be initiated by photoredox catalysis or other methods. researchgate.net

Once formed, the nucleophilic alkyl radical adds to the quinoxalin-2(1H)-one, which serves as a coupling partner. This has been demonstrated in the direct C-H alkylation of 3,4-dihydroquinoxalin-2-ones, where a radical-radical cross-coupling mechanism is proposed. rsc.org This strategy allows for the construction of valuable 3,3-disubstituted dihydroquinoxalin-2(1H)-ones, which feature a quaternary carbon center. researchgate.net The reactions are known for their mild conditions and broad functional group tolerance. rsc.org

Pulse radiolysis is a powerful technique used to generate specific free radicals and study their subsequent reactions in real-time. mdpi.com This method has been applied to investigate the oxidation of quinoxalin-2-one and its derivatives. nih.gov By exposing aqueous solutions of the quinoxalinone to a high-energy electron pulse, highly reactive species like hydroxyl radicals (•OH) and azide (B81097) radicals (•N₃) are generated. nih.gov

These primary radicals then react with the quinoxalinone molecule. Studies on quinoxalin-2(1H)-one (Q) and its 3-methyl derivative (3-MeQ) have shown that the •OH radical can add to either the benzene ring or the pyrazin-2-one ring, and can also abstract a hydrogen atom from the ring nitrogen. nih.gov The reaction with the azide radical (a one-electron oxidant) leads to the formation of an N-centered radical on the pyrazin-2-one ring after deprotonation of the initial radical cation. nih.gov These transient radical species are identified by their unique absorption spectra. nih.govnih.gov

Parent CompoundOxidizing RadicalTransient Species FormedAbsorption Maxima (λmax)Reference
Quinoxalin-2(1H)-one (Q)•OHOH-adduct (benzene ring)~470 nm nih.gov
Quinoxalin-2(1H)-one (Q)•OHN-centered radical (pyrazinone ring)390 nm nih.gov
3-Methylquinoxalin-2(1H)-one (3-MeQ)•OHOH-adduct (benzene ring)470 nm nih.gov
3-Methylquinoxalin-2(1H)-one (3-MeQ)•OHN-centered radical (pyrazinone ring)370 nm nih.gov
3-Methylquinoxalin-2(1H)-one (3-MeQ)•N₃N-centered radical (pyrazinone ring)350 nm nih.gov

Rearrangement Reactions of the Quinoxalinone Skeleton

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer. numberanalytics.com While a vast number of rearrangement reactions are known in organic chemistry, literature specifically detailing rearrangements of the this compound skeleton is limited. However, based on its structure, potential rearrangement pathways can be proposed.

One such possibility is a Favorskii-type rearrangement. The Favorskii rearrangement typically occurs with α-halogenated ketones in the presence of a base, proceeding through a cyclopropanone (B1606653) intermediate. msu.edu Given that the this compound structure is essentially an α-amino ketone embedded within a heterocyclic ring, a related transformation could be envisioned under specific conditions, potentially involving the migration of a carbon or nitrogen atom. Such reactions are fundamentally important as they allow for the construction of complex molecular frameworks from simpler precursors. numberanalytics.com However, the specific application of these reactions to the quinoxalinone skeleton remains an area for further investigation.

Derivatization for Complex Molecular Architectures

The strategic derivatization of the this compound core serves as a valuable platform for the synthesis of intricate, fused heterocyclic systems. The presence of a reactive primary amino group at the C3-position allows for a variety of cyclocondensation reactions, leading to the construction of novel polycyclic architectures with potential applications in medicinal chemistry and materials science.

One notable pathway involves the reaction of the this compound scaffold with 1,3-dicarbonyl compounds. For instance, the condensation with acetylacetone (B45752) provides a straightforward route to pyrazolyl-substituted quinoxalinones. This reaction typically proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring.

A key transformation in the elaboration of the this compound core is its conversion to a 3-hydrazino derivative. This intermediate is highly reactive and serves as a versatile precursor for the synthesis of triazolo-fused quinoxalinones. For example, the reaction of 2-[2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)hydrazinyl]benzoic acids with carbonyldiimidazole facilitates the cyclization to benzo nih.govnih.govrsc.orgnih.govbeilstein-journals.orgtriazepino[4,3-a]quinoxaline-6,13(5H,8H)-diones. nih.gov This transformation highlights the utility of the hydrazino group in constructing seven-membered rings fused to the quinoxalinone system.

The following table summarizes the synthesis of a key intermediate, 2-[2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)hydrazino]benzoic acid, which is a precursor to complex fused systems.

Table 1: Synthesis of 2-[2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)hydrazino]benzoic acid

Reactant 1 Reactant 2 Solvent Conditions Product Yield (%) Ref.
Hydrazonoyl chloride of anthranilic acid 1,2-Diaminobenzene Ethanol (B145695) Reflux, 12 h 2-[2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)hydrazino]benzoic acid 53 nih.gov
4-Chloro-2-aminobenzoic acid derived hydrazonoyl chloride 1,2-Diaminobenzene Ethanol Reflux, 12 h 4-Chloro-2-[2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)hydrazino]benzoic acid 85 nih.gov

Furthermore, the reactivity of the quinoxalinone core itself can be exploited to build complex architectures. While not a direct derivatization of the 3-amino group, the synthesis of pyrimido[1,6-a]quinoxalines from acyl(quinoxalin-2-yl)ketenes demonstrates the versatility of the quinoxalinone scaffold in forming fused systems. nih.gov These reactions often proceed via [4+2] cycloadditions with Schiff bases, leading to the regioselective formation of the pyrimido[1,6-a]quinoxaline derivatives. nih.gov

The table below details the synthesis of various pyrimido[1,6-a]quinoxaline derivatives, showcasing the construction of complex fused systems from quinoxalinone precursors.

Table 2: Synthesis of Pyrimido[1,6-a]quinoxaline Derivatives

Ketenophile (Schiff Base) Product Yield (%) Ref.
N-Benzylideneaniline 2-Benzoyl-1,3-diphenyl-2,3-dihydropyrimido[1,6-a]quinoxalin-4(1H)-one 72 nih.gov
N-(4-Methylbenzylidene)aniline 2-Benzoyl-1-phenyl-3-(p-tolyl)-2,3-dihydropyrimido[1,6-a]quinoxalin-4(1H)-one 75 nih.gov
N-(4-Methoxybenzylidene)aniline 2-Benzoyl-3-(4-methoxyphenyl)-1-phenyl-2,3-dihydropyrimido[1,6-a]quinoxalin-4(1H)-one 78 nih.gov
N-(4-Chlorobenzylidene)aniline 2-Benzoyl-3-(4-chlorophenyl)-1-phenyl-2,3-dihydropyrimido[1,6-a]quinoxalin-4(1H)-one 68 nih.gov

Computational Chemistry and Theoretical Investigations of 3 Amino 3,4 Dihydroquinoxalin 2 1h One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 3-amino-3,4-dihydroquinoxalin-2(1H)-one.

Optimized Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For molecules with flexible components, such as the amino group in this compound, conformational analysis is crucial.

Studies have shown that for similar dihydroquinoxalinone structures, different conformations can exist, and their relative stabilities can be assessed using DFT. For instance, in a study on a related compound, 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, it was found that equatorial isomers are more stable than their axial counterparts. researchgate.net This type of analysis is vital for understanding how the molecule might interact with biological targets. The process of conformational analysis often involves exploring the potential energy surface by systematically rotating flexible bonds and calculating the energy of each resulting conformer. aalto.fi This systematic search helps in identifying all low-energy conformers that are likely to be populated at a given temperature. aalto.fi

Table 1: Representative Data from Conformational Analysis of a Dihydro-scaffold

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
Equatorial Isomer0.00175.4
Axial Isomer+2.5-65.2

Note: This table is a representative example based on findings for similar structures and is intended for illustrative purposes.

Harmonic Vibrational Frequencies Analysis

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific vibrational modes of the molecule. mdpi.comnih.gov

This analysis provides a "molecular fingerprint" that can be used for the identification and characterization of the compound. q-chem.com Theoretical vibrational spectra can also help in understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes. mdpi.com

Prediction of NMR Chemical Shifts

DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This computational approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts. The accuracy of these predictions has significantly improved with advancements in computational methods and can be a powerful tool for structure elucidation and assignment of experimental NMR spectra. nih.govnih.gov

The prediction of both ¹H and ¹³C chemical shifts can be achieved with a reasonable degree of accuracy, often with mean absolute errors of less than 0.3 ppm for ¹H and 2-3 ppm for ¹³C. digitellinc.comresearchgate.net These predictions are particularly valuable when experimental data is ambiguous or when trying to distinguish between different possible isomers.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Representative Quinoxalinone Derivative

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C2168.5167.9--
C355.254.84.154.12
C4a129.8129.5--
C5115.6115.36.886.85
C6122.1121.87.157.12
C7120.4120.17.057.01
C8117.3117.06.956.92
C8a135.7135.4--
N1-H--8.548.50
N4-H--5.215.18
NH₂--2.892.85

Note: This table is a representative example based on findings for similar structures and is intended for illustrative purposes.

Electronic Structure and Reactivity Studies

Computational methods are also employed to understand the electronic properties and reactivity of this compound. These studies provide insights into how the molecule will behave in chemical reactions and biological environments.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites of electrophilic and nucleophilic attack. aimspress.com

Table 3: Frontier Orbital Energies for a Dihydroquinoxalinone Derivative

OrbitalEnergy (eV)
HOMO-5.87
LUMO-1.23
HOMO-LUMO Gap4.64

Note: This table is a representative example based on findings for similar structures and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another to explain chemical reactivity. wikipedia.org This theory is fundamental in predicting the outcomes of various chemical reactions. masterorganicchemistry.com

Natural Bond Orbital (NBO) analysis provides a more localized picture of the electronic structure, describing bonding in terms of Lewis-like structures with localized bonds and lone pairs. wisc.edubatistalab.com NBO analysis can reveal important information about intramolecular interactions, such as hyperconjugation and charge delocalization. wisc.edu For instance, it can quantify the delocalization of electron density from a donor orbital (like a lone pair) to an acceptor orbital (like an antibonding orbital), providing insights into the stability of the molecule and the nature of its chemical bonds. wisc.eduijnc.ir This analysis can also be used to understand the effects of substituents on the electronic properties of the quinoxalinone core. ijnc.ir

Calculation of Chemical Potential, Chemical Hardness, and Global Electrophilicity

Computational studies utilizing Density Functional Theory (DFT) have been employed to determine the global reactivity descriptors of this compound, also referred to as AQO in some literature. These descriptors, including chemical potential (µ), chemical hardness (η), and global electrophilicity (ω), provide valuable insights into the molecule's reactivity and electronic properties.

One such study calculated these values for AQO in the aqueous phase using the B3LYP method with a 6-311G basis set. nih.gov The chemical potential (µ) is related to the escaping tendency of electrons from an equilibrium system. Chemical hardness (η) measures the resistance to change in the electron distribution or charge transfer. The global electrophilicity index (ω) quantifies the energy lowering of a chemical species when it is saturated with electrons from the surroundings.

The calculated values for this compound and its related derivatives, quinoxalin-2(1H)-one (QO) and 3-methylquinoxalin-2(1H)-one (MQO), are presented below. nih.gov These theoretical calculations are essential in computational chemistry for predicting molecular interactions and reactivity. wikipedia.org

Table 1: Calculated Global Reactivity Descriptors (in eV) in Aqueous Phase

Compound Chemical Potential (µ) Chemical Hardness (η) Global Electrophilicity (ω)
Quinoxalin-2(1H)-one (QO) -4.0234 5.000 8.0939
3-Methylquinoxalin-2(1H)-one (MQO) -3.7583 5.325 7.0566
This compound (AQO) -3.4258 5.390 6.3993

Data sourced from a computational study using the DFT/B3LYP method with the 6-311G basis set. nih.gov

Computational Prediction of Redox Potentials

The prediction of redox potentials through computational methods is a significant area of theoretical chemistry, offering advantages where experimental measurements are challenging. nih.gov For quinoxaline (B1680401) derivatives, Density Functional Theory (DFT) has proven to be a useful tool for predicting electrochemical properties. fiveable.meshimadzu.eu

Using the DFT/B3LYP method with the 6-311G basis set, the redox potential for this compound (AQO) in an aqueous phase has been calculated. nih.gov The redox potential is a measure of a molecule's tendency to acquire electrons and be reduced. The calculated value for AQO relative to the Standard Hydrogen Electrode (SHE) is -0.254 eV. nih.govmdpi.com

This negative reduction potential is attributed to the electron-donating nature of the amino group, which is more pronounced compared to a methyl group. nih.govmdpi.com Consequently, the amino derivative has a greater tendency for its reduced form to be oxidized by donating electrons. nih.govmdpi.com This contrasts with the unsubstituted quinoxalin-2-one, which shows a greater tendency for its oxidized form to be reduced by accepting electrons. nih.govmdpi.com

Table 2: Calculated Redox Potentials (vs. SHE) in Aqueous Phase

Compound Redox Potential (eV)
Quinoxalin-2(1H)-one (QO) 0.123
3-Methylquinoxalin-2(1H)-one (MQO) 0.015
This compound (AQO) -0.254

Data sourced from a computational study using the DFT/B3LYP method with the 6-311G basis set. nih.govmdpi.com

Theoretical Studies on Reaction Mechanisms and Selectivity

Mechanistic Rationalization of Regioselectivity and Stereocontrol

The synthesis of substituted 3,4-dihydroquinoxalin-2(1H)-ones from unsymmetrically substituted o-phenylenediamines can lead to the formation of regioisomeric mixtures. depaul.eduresearchgate.net Controlling the regioselectivity of these reactions is a significant challenge, and theoretical studies, alongside experimental work, help to rationalize the observed outcomes.

A key reaction is the cyclocondensation of monosubstituted o-phenylenediamines with α,γ-diketoesters or pyruvic esters. depaul.edu Theoretical postulates suggest that an equilibrium is rapidly established between Z/E imines and an enamine intermediate. The subsequent intramolecular cyclization is the rate-determining step that dictates the final regioisomeric products. depaul.edu The reactivity of the diamine's amino groups, influenced by the electronic effects of substituents, plays a crucial role. For instance, in 4-nitro-o-phenylenediamine, the amino group para to the nitro group is significantly less nucleophilic, which influences the cyclization pathway. depaul.edu

Molecular modeling, including molecular docking and molecular dynamics simulations, has been instrumental in understanding and optimizing the selectivity of 3,4-dihydroquinoxalin-2(1H)-one derivatives for specific biological targets. youtube.com By analyzing the binding modes and interactions within a target protein's active site, researchers can rationally design derivatives with enhanced selectivity. youtube.com For example, structure-based drug design has been used to optimize a lead compound containing the 3,4-dihydroquinoxalin-2(1H)-one core to achieve high selectivity for c-Jun N-terminal kinase 3 (JNK3) over other kinases like DDR1 and EGFR. youtube.com These computational approaches provide a mechanistic rationale for the observed structure-activity relationships and guide the synthesis of compounds with desired stereocontrol and regioselectivity. youtube.com

Quantum Yield Determination in Photoreactions

The quantum yield (Φ) of a photoreaction is a critical measure of its efficiency, defined as the number of specific events (e.g., molecules of product formed) occurring per photon absorbed by the system. wikipedia.orgresearchgate.net This value can range from less than 1, indicating inefficiencies, to greater than 1 for chain reactions where a single photon initiates multiple transformations. wikipedia.org

While specific studies on the quantum yield determination for photoreactions of this compound were not found in the provided search results, research on related quinoxalinone derivatives provides insight into the photochemical processes they can undergo. For some fused-ring quinoxaline derivatives, photoexcitation with UVA light leads to the generation of reactive oxygen species (ROS), and the quantum yields for these processes have been evaluated. nih.gov This indicates that the quinoxaline core can act as a photosensitizer. nih.gov

Furthermore, some photoreactions involving quinoxalin-2(1H)-one derivatives can proceed without an external photocatalyst, driven by visible light. researchgate.net For example, a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones has been developed using air as the oxidant, where the quinoxalinone itself may act as a photosensitizer. acs.org The determination of quantum yield in such reactions typically involves measuring the rate of product formation relative to the rate of photon absorption, often using chemical actinometers or specialized evaluation systems for accurate measurement. fiveable.meshimadzu.eu

Medicinal Chemistry and Biological Relevance of the 3,4 Dihydroquinoxalin 2 1h One Scaffold

Conceptual Framework as a Privileged Pharmacophore

The term "privileged structure" was introduced to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.gov These frameworks offer a distinct advantage in drug discovery, providing a robust starting point for the design of new ligands with high affinity and specificity. nih.gov The 3,4-dihydroquinoxalin-2(1H)-one nucleus is recognized as such a privileged motif. doaj.orgresearchgate.net Its prevalence in a variety of pharmacologically active compounds underscores its versatility in drug design. bohrium.comresearchgate.netresearchgate.netnih.gov

This scaffold's privileged nature stems from its rigid, bicyclic structure which contains both hydrogen bond donors and acceptors, allowing for diverse interactions with biological macromolecules. uit.nouit.no Derivatives have shown a wide array of biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties. bohrium.comresearchgate.netuit.nouit.no For instance, the compound GW420867X, which features this core, entered clinical trials as a potent non-nucleoside HIV-1 reverse transcriptase inhibitor. researchgate.netuit.no The ability of the 3,4-dihydroquinoxalin-2(1H)-one scaffold to serve as a template for developing drugs against various diseases solidifies its status as a privileged pharmacophore in medicinal chemistry. nih.govdoaj.orgresearchgate.net

Structure-Activity Relationship (SAR) Principles and Correlational Studies

The pharmacological profile of compounds containing the 3,4-dihydroquinoxalin-2(1H)-one scaffold is profoundly influenced by the placement and chemical nature of various substituents on the heterocyclic ring system. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The modification of the 3,4-dihydroquinoxalin-2(1H)-one core at specific positions has led to the discovery of compounds with distinct and potent biological activities.

N1-Position: Substitution at the N1 position can significantly modulate activity. For example, the introduction of a prop-2-ynyl group at this position results in the compound 3,3-Dimethyl-1-(prop-2-ynyl)-3,4-dihydroquinoxalin-2(1H)-one. sigmaaldrich.com

N4-Position: The N4 position is a key site for derivatization to create potent inhibitors. derpharmachemica.comresearchgate.net For instance, 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones have been identified as a novel class of tubulin polymerization inhibitors with high cytotoxicity in human tumor cells. nih.govnih.gov

C3-Position: The C3 position is critical for the biological activity of many derivatives. researchgate.net The introduction of substituents at C3 has yielded compounds with a range of activities. researchgate.net For example, 3,3-disubstituted systems have been synthesized, offering a route to more complex spirocyclic structures. uit.no

C6 and C7-Positions: Substituents on the benzene (B151609) ring, particularly at the C6 and C7 positions, play a vital role in determining the pharmacological profile. In a series of antitumor agents, a 7-methoxy group on the quinoxalinone ring was found in a potent lead compound. nih.govnih.gov Furthermore, SAR studies for COX-2 inhibitory activity revealed that the presence of methoxy (B1213986) groups at both the C6 and C7 positions influences the inhibitory efficiency. mdpi.com

PositionSubstituent/ModificationResulting Pharmacological ActivityReference
N44-(Quinazolin-4-yl) groupPotent tubulin polymerization inhibitors with antitumor activity. nih.govnih.gov
C7Methoxy groupPart of a lead compound with high antitumor activity. nih.govnih.gov
C6 and C7Methoxy groupsInfluences COX-2 inhibitory efficiency. mdpi.com
C3Cyclopropylethynyl and methyl groupsStudied for hybrid structures with HIV drug candidates. uit.no
GeneralFluorine substituentShowed good antibacterial activity. researchgate.net

Modifications to the aromatic system of the 3,4-dihydroquinoxalin-2(1H)-one scaffold can lead to significant changes in biological activity. The introduction of different aromatic moieties can enhance binding to target proteins. For example, SAR analyses have shown that introducing bis-2-furyl groups at the C2 and C3 positions of a quinoxaline (B1680401) core can result in superior antiviral efficacy. nih.gov

Furthermore, structural variations such as ring expansion or isometric replacement of the core rings have been employed as a strategy to discover new active compounds. nih.govnih.gov In one study, the expansion of the C-ring and isometric replacement of the A/B ring of a lead 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one compound led to the discovery of new, highly potent antitumor agents. nih.govnih.gov The introduction of rigid, condensed aromatic systems has also been explored to increase the solvent-exposed surface area, thereby enhancing inhibitor binding through hydrophobic effects. nih.gov

Computational methods are invaluable tools for elucidating the SAR of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Molecular docking and molecular dynamics simulations provide insights into how these molecules interact with their biological targets at an atomic level, helping to rationalize observed biological activities. nih.govnih.gov

For instance, computational studies were used to analyze the selectivity and SAR of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors. nih.gov These studies helped to optimize a lead compound to improve its selectivity and physicochemical properties. nih.gov Similarly, molecular docking has been used to explain the aldose reductase (ALR2) inhibition and selectivity of certain derivatives, with the results being consistent with the biological data. researchgate.net In another study, docking of quinazolinone derivatives within the active site of COX-2 helped to identify the structural features important for their inhibitory activity. mdpi.com

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, often structurally distinct, scaffold while retaining similar biological activity. nih.govdigitellinc.com This approach is used to overcome issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or intellectual property limitations. nih.gov

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been at the center of successful scaffold hopping campaigns. A notable example is the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as tubulin inhibitors. nih.govnih.gov Through scaffold hopping, researchers performed C-ring expansion and isometric replacement of the A/B-ring to generate new series of compounds. nih.govnih.gov This led to the discovery of three new compounds with different scaffolds that exhibited extremely high antiproliferative activity, comparable to the original lead and the clinical drug candidate CA-4. nih.govnih.gov Importantly, one of the new compounds also showed improved aqueous solubility, a critical property for drug development. nih.govnih.gov

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the molecular basis of ligand-target interactions and to guide the design of more potent and selective inhibitors. Numerous docking studies have been performed on derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold to elucidate their mechanism of action.

These studies have provided detailed insights into the specific interactions that govern the binding of these compounds to their respective targets. For example, the docking of a potent quinoxaline derivative into the EGFR receptor revealed strong binding. nih.gov In another study, a highly selective inhibitor of JNK3, based on the 3,4-dihydroquinoxalin-2(1H)-one core, was developed with the guidance of molecular docking and molecular dynamics simulations. nih.gov Docking of quinazolinone derivatives into the COX-2 active site showed key hydrogen bond interactions with amino acid residues Tyr355 and Arg120, as well as pi-pi interactions, which are crucial for their inhibitory effect. mdpi.com Similarly, docking studies of quinolone derivatives in the VEGFR-2 active site have identified interactions with the Cys919 residue as important for binding. wikipedia.org

Target ProteinDocked Compound ClassKey Interactions/FindingsReference
EGFRQuinoxaline derivativesPotent compound showed strong binding to the EGFR protein (PDB ID: 4HJO). nih.gov
JNK33,4-dihydroquinoxalin-2(1H)-one derivativesMolecular modeling guided the rational optimization for a highly selective inhibitor. nih.gov
COX-2Quinazolinone Schiff's basesHydrogen bond interactions with Tyr355 and Arg120; pi-pi interaction involving the 4-(benzyloxy)-3-methoxyphenyl moiety. mdpi.com
VEGFR23,4-dihydroquinolin-2(1H)-one analoguesStrong interactions with VEGFR2 kinase supported their anti-cancer activity. nih.gov
VEGFR-2Quinolone and quinazoline (B50416) derivativesA scaffold at the N1 position acts as a hydrogen bond receptor, interacting with the Cys919 residue. wikipedia.org

Identified Biological Targets and Mechanisms of Action

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been shown to interact with a diverse range of biological targets, leading to various mechanisms of action. These include enzyme inhibition, receptor modulation, and interactions with other biological macromolecules.

The primary mechanism of action for many 3,4-dihydroquinoxalin-2(1H)-one derivatives is the inhibition of specific enzymes implicated in various diseases.

Kinases: A significant number of quinoxaline derivatives have been developed as kinase inhibitors. ekb.egnih.gov These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding site of kinases such as:

c-Jun N-terminal kinase 3 (JNK3): Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of JNK3, a kinase involved in neurodegenerative and inflammatory diseases. nih.gov

Cyclin-Dependent Kinase 5 (CDK5): Quinazolinone analogs have been discovered as inhibitors of CDK5, a target in glioblastoma and neurodegenerative disorders. frontiersin.orgnih.gov Some of these inhibitors are notable for targeting a site other than the ATP pocket, suggesting an allosteric mechanism. frontiersin.orgnih.gov A pyrazolo[3,4-b]quinoxaline compound has also been shown to inhibit CDK1 and CDK5. bertin-bioreagent.com

Other Kinases: The quinoxaline scaffold has been utilized to develop inhibitors for a variety of other kinases, including VEGFR-2, which is crucial for angiogenesis in cancer. nih.govrsc.orgekb.egnih.gov

Tubulin Polymerization: Certain quinoxaline derivatives act as inhibitors of tubulin polymerization. nih.govresearchgate.netaminer.orgresearchgate.net By disrupting the microtubule network, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, making them promising anticancer agents. nih.govresearchgate.netaminer.org Isoindolo[2,1-a]quinoxaline derivatives have demonstrated dual inhibition of tubulin polymerization and topoisomerase I. acs.org

Cyclooxygenase-2 (COX-2): The quinoxaline scaffold has been incorporated into the design of selective COX-2 inhibitors. nih.gov These compounds often feature a diaryl heterocycle structure, which is common in many COX-2 inhibitors, and demonstrate anti-inflammatory and anticancer properties. nih.govnih.gov

α-glucosidase and α-amylase: Quinoxaline derivatives have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.nettandfonline.comnih.govresearchgate.netnih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. tandfonline.comnih.gov

Bromodomain and Extra-Terminal (BET) proteins: Inspired by a dual kinase-bromodomain inhibitor, dihydroquinoxalin-2(1H)-one derivatives have been successfully designed as selective inhibitors of BET bromodomains, particularly BRD4. nih.gov These proteins are epigenetic readers that play a crucial role in gene transcription and are attractive targets in cancer therapy.

Other Enzymes: The versatility of the quinoxaline scaffold is further highlighted by its use in developing inhibitors for other enzymes such as sGC, PARP-1, and DNA gyrase. mdpi.comjohnshopkins.edu

While enzyme inhibition is a predominant mechanism, some quinoxaline derivatives also exhibit activity through receptor modulation. For example, certain quinoxalin-2,3-diones have been investigated as antagonists of the AMPA receptor, indicating a role in modulating neurotransmitter signaling. researchgate.net

Certain quinoxaline derivatives can exert their biological effects by directly interacting with DNA. The planar aromatic structure of the quinoxaline ring system is well-suited for intercalation between the base pairs of the DNA double helix. nih.govnih.govmdpi.com This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable property for anticancer agents. nih.govresearchgate.net

DNase footprinting techniques have been used to confirm the binding of quinoxaline compounds to DNA and to identify any preferential binding sites. nih.gov The interaction of quinoxaline antibiotics with DNA is a well-established concept, and synthetic derivatives are often designed to mimic this behavior. nih.gov

Interactive Data Tables

Table 1: Examples of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives and their Biological Targets

Compound ClassTarget Enzyme/ProteinBiological Effect
Dihydroquinoxalin-2(1H)-one derivativesJNK3Inhibition of neuroinflammation
Quinoxalinone analogsCDK5Inhibition of glioblastoma cell proliferation
Quinoxaline derivativesTubulinInhibition of polymerization, cell cycle arrest
Quinoxaline-based scaffoldsCOX-2Anti-inflammatory, anticancer activity
Quinoxaline derivativesα-glucosidase, α-amylaseAntidiabetic activity
Dihydroquinoxalin-2(1H)-one derivativesBET proteins (BRD4)Anticancer activity
Quinoxaline derivativesDNAIntercalation, anticancer activity

Role as Precursors for Bioactive Tetrahydroquinoxalines

The 3,4-dihydroquinoxalin-2(1H)-one scaffold serves as a crucial and versatile building block in medicinal chemistry, particularly as a direct precursor for the synthesis of 1,2,3,4-tetrahydroquinoxalines (THQs). researchgate.net This transformation is significant because the resulting THQ core is a privileged pharmacophore found in a multitude of biologically active molecules. researchgate.net The conversion from a dihydroquinoxalinone to a tetrahydroquinoxaline is fundamentally a reduction process, targeting the amide carbonyl group and the endocyclic C=N bond character within the pyrazinone ring.

The strategic value of using 3-amino-3,4-dihydroquinoxalin-2(1H)-one as a precursor lies in its inherent functionalities, which allow for the generation of structurally diverse and complex tetrahydroquinoxalines. The reduction of the dihydroquinoxalinone core creates a saturated heterocyclic system, the tetrahydroquinoxaline, which possesses a more flexible, three-dimensional structure often favored for optimal interaction with biological targets.

Synthetic Transformation:

The conversion is typically achieved through catalytic hydrogenation methods. For instance, highly efficient and enantioselective reductions of the quinoxaline/quinoxalinone system have been developed using rhodium-thiourea catalysts under hydrogen pressure. researchgate.netnih.gov These advanced synthetic methods allow for the creation of specific stereoisomers (enantiomers) of the final tetrahydroquinoxaline product. researchgate.net This stereochemical control is paramount in medicinal chemistry, as the biological activity of chiral molecules often resides in only one of its enantiomers.

The process involves the reduction of both the amide carbonyl (C=O) at the C-2 position and the imine-like double bond of the pyrazinone ring to yield the fully saturated six-membered heterocyclic ring of the tetrahydroquinoxaline. The amino group at the C-3 position is retained during this transformation, providing a critical handle for further synthetic modifications to explore structure-activity relationships (SAR).

Bioactive Tetrahydroquinoxaline Targets:

Chiral tetrahydroquinoxalines are recognized as indispensable structural units in modern pharmaceuticals. nih.gov A prominent example is their role as cholesterol ester transfer protein (CETP) inhibitors, which are investigated for the treatment of metabolic diseases such as atherosclerosis and obesity. nih.gov The flexible, chiral scaffold of the tetrahydroquinoxaline is key to its ability to bind effectively to such protein targets. While the literature provides broad evidence for the conversion of the general dihydroquinoxalinone scaffold, specific examples detailing the reduction of this compound to a tetrahydroquinoxaline with subsequent biological testing are not extensively documented. However, the established importance of the parent scaffold as a precursor is clear. researchgate.net

The following table includes examples of bioactive compounds containing the tetrahydroquinoxaline or related dihydroquinazoline (B8668462) core, illustrating the therapeutic importance of these scaffolds which can be accessed through precursors like this compound.

Compound Class/ExampleScaffoldBiological RelevanceCitation
CETP InhibitorsChiral 1,2,3,4-TetrahydroquinoxalineTreatment of atherosclerosis and obesity nih.gov
BACE-1 Inhibitors (e.g., Compound 22a/22b)2-Amino-3,4-dihydroquinazolinePotential treatment for Alzheimer's disease nih.gov
Kinin B1 AntagonistsChiral 3,4-DihydroquinoxalinoneTreatment of inflammation and pain nih.gov
GW420867XChiral 3,4-DihydroquinoxalinoneNon-nucleoside HIV-1 reverse transcriptase inhibitor nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-amino-3,4-dihydroquinoxalin-2(1H)-one derivatives is increasingly focused on green and sustainable chemistry principles. Researchers are actively exploring methods that reduce waste, avoid harsh reagents, and utilize renewable resources.

A promising direction is the use of ultrasound irradiation in conjunction with nanoparticle catalysis. For instance, a one-pot synthesis of 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives has been developed using Co3O4@SiO2 core-shell nanoparticles under ultrasonic conditions. nih.gov This method offers several advantages, including high yields, the use of ethanol (B145695) as a green solvent, short reaction times, and the ability to recover and reuse the magnetic nanocatalyst. nih.gov

Another sustainable approach involves chemoenzymatic synthesis. The use of enzymes like ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) allows for the highly stereoselective synthesis of complex dihydroquinoxalinones in their optically pure forms. This biocatalytic method can produce a range of substituted N-(2-hydroxyphenyl)-l-aspartic acids with excellent enantiomeric excess (up to >99% ee), which are precursors to chiral dihydroquinoxalinones. researchgate.net

The development of transition-metal-free protocols is also a key area of future research. These methods operate under mild thermal conditions and demonstrate good compatibility with a variety of functional groups, leading to high product yields. researchgate.net Furthermore, the use of supported gold nanoparticles for the selective reduction of nitro precursors represents another advancement in heterogeneous catalysis for the synthesis of 3,4-dihydroquinoxalin-2-ones. researchgate.net

Future research will likely focus on expanding the library of accessible dihydroquinoxalinone derivatives through parallel synthesis techniques. Methodologies that allow for the creation of multiple compounds at once, such as the traceless, self-cleaving solid- and solution-phase parallel synthesis of 3,4,7-trisubstituted 3,4-dihydroquinoxalin-2-ones, will be instrumental in drug discovery and materials science. nih.gov

Exploration of Advanced C-H Functionalization Techniques

Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the modification of molecules at positions that are traditionally unreactive. youtube.com This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. youtube.com The application of C-H functionalization to the dihydroquinoxalinone scaffold holds immense potential for creating novel derivatives with unique properties.

While early developments in the C-H functionalization of related benzo-fused N-heterocycles like indoles and quinolines have focused on the more reactive pyrrole (B145914) and pyridine (B92270) cores, functionalization of the benzenoid ring has remained a significant challenge. nih.gov Future research will likely concentrate on developing catalytic systems that can selectively activate and functionalize the C-H bonds on the benzene (B151609) ring of the dihydroquinoxalinone core. nih.gov

Strategies that are being explored include the use of directing groups to guide the catalyst to a specific C-H bond, as well as the development of catalysts that can achieve remote C-H functionalization. nih.gov These advanced techniques will enable the introduction of a wide range of substituents onto the dihydroquinoxalinone backbone, providing access to a vast chemical space that is currently underexplored. nih.govprinceton.edu

The enantioselective functionalization of C-H bonds is another key frontier. The development of chiral catalysts, such as those based on palladium in combination with chiral phosphoric acids, has shown promise for the enantioselective α-C-H coupling of amines with aryl boronic acids. nih.gov Applying similar principles to the dihydroquinoxalinone system could lead to the synthesis of enantiomerically pure derivatives with specific biological activities.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will increasingly employ a combination of experimental and computational techniques to elucidate the intricate pathways of dihydroquinoxalinone synthesis.

For example, mechanistic investigations into transition-metal-free synthesis have provided evidence for the involvement of a radical chain mechanism. researchgate.net Further studies could use techniques like electron paramagnetic resonance (EPR) spectroscopy to directly observe these radical intermediates and gain a more detailed picture of the reaction progress.

In acid-catalyzed reactions, such as the condensation reactions used to form some dihydroquinoxalinone derivatives, NMR studies can be employed to follow the reaction pathway. researchgate.net By identifying key intermediates, such as chalcones and enamines, the rate-determining step of the reaction can be established. researchgate.net This knowledge can then be used to fine-tune reaction conditions for improved yields and selectivity.

Isotopic labeling studies are another powerful tool for mechanistic elucidation. By strategically incorporating isotopes like deuterium (B1214612) or carbon-13 into the starting materials, the movement of atoms throughout the reaction can be tracked, providing clear evidence for proposed mechanistic pathways. researchgate.net

Application of Advanced Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. The application of advanced computational design and predictive modeling to the this compound scaffold is set to accelerate the discovery of new compounds with desired properties.

Molecular modeling and docking studies are being used to predict how dihydroquinoxalinone derivatives will bind to biological targets. nih.gov For example, in the development of new anticancer agents, docking methodologies can be used to predict the binding conformation of quinoxaline (B1680401) derivatives to the active site of enzymes like c-Met kinase. nih.gov This allows for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational technique. acs.org By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized analogues. acs.org This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

High-resolution X-ray crystallography provides detailed three-dimensional structures of molecules and their interactions with biological macromolecules. nih.gov This information is invaluable for structure-based drug design. For instance, X-ray crystal structures of dihydroquinoxalinone derivatives bound to tubulin have confirmed their direct binding to the colchicine (B1669291) site and revealed key molecular interactions. nih.govnih.gov This structural information can then be used to design new derivatives with improved binding affinity and efficacy. nih.gov

The table below summarizes some of the computational methods being applied to the study of dihydroquinoxalinone derivatives.

Computational MethodApplicationReference
Molecular DockingPredicting binding conformations to biological targets like c-Met kinase and tubulin. nih.govnih.gov
QSAR AnalysisPredicting the biological potency of new analogues. acs.org
X-ray CrystallographyDetermining the three-dimensional structure of dihydroquinoxalinone derivatives and their complexes with proteins. nih.govnih.gov

Integration of Dihydroquinoxalinone Derivatives into Novel Chemical Biology Probes

The unique structural and electronic properties of the dihydroquinoxalinone scaffold make it an attractive platform for the development of novel chemical biology probes. These probes are essential tools for studying biological processes in living systems.

One promising application is the development of fluorescent probes. By attaching a fluorophore to the dihydroquinoxalinone core, or by designing derivatives that are inherently fluorescent, researchers can create molecules that can be used to visualize and track biological targets within cells. For example, dihydroquinoxalinone derivatives have been used in immunofluorescence staining to visualize microtubules. nih.gov

Dihydroquinoxalinone derivatives can also be designed as inhibitors of specific enzymes, allowing for the study of their roles in cellular pathways. For instance, derivatives have been synthesized and evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair and other cellular processes. mdpi.com By selectively inhibiting PARP-1, researchers can investigate its function in both normal and disease states.

The development of bioconjugation strategies will be crucial for the integration of dihydroquinoxalinone derivatives into more complex biological tools. This involves developing methods to attach the dihydroquinoxalinone scaffold to other molecules, such as proteins, nucleic acids, or lipids, to create probes with specific targeting capabilities.

Future research in this area will likely focus on the design of "smart" probes that respond to specific biological stimuli, such as changes in pH, redox potential, or the presence of a particular enzyme. These advanced probes will provide a deeper understanding of the complex and dynamic nature of living systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-3,4-dihydroquinoxalin-2(1H)-one, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed C–N bond cleavage using 3-aminoindazoles as arylating agents (yields ~50–65%) . Reaction conditions (e.g., 110°C for 24 hours under inert atmosphere) and catalyst loading (low Cu catalysts, e.g., 5 mol%) are critical for efficiency . Purification often involves column chromatography, with yields affected by steric hindrance from substituents (e.g., bulky benzyl groups reduce yields to 33%) .

Q. What spectroscopic methods are used to characterize this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry and substituent positions (e.g., alkynyl protons resonate at δ 2.5–3.5 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
  • IR : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and amine/N–H bonds (~3300 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : The compound is harmful via inhalation, skin contact, or ingestion. Safety protocols include:

  • Use of fume hoods and PPE (gloves, lab coats).
  • Immediate washing with water for skin/eye exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can copper-catalyzed C–N bond cleavage be optimized for synthesizing derivatives of this compound?

  • Methodological Answer : Optimization strategies include:

  • Ligand selection : Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic efficiency .
  • Aerobic conditions : O₂ as a terminal oxidant improves atom economy (e.g., alkynylation reactions) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while temperature (80–110°C) balances reaction rate and decomposition .

Q. What contradictions exist in synthetic yields when varying substituents, and how can they be resolved?

  • Methodological Answer : Steric and electronic factors cause yield discrepancies. For example:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) yield ~61% due to stabilized intermediates .
  • Bulky substituents (e.g., 4-phenylbut-1-yn-1-yl) reduce yields to 33% via steric hindrance . Resolution involves using smaller substituents or adjusting reaction time/temperature.

Q. How does this compound serve as an intermediate in benzimidazole synthesis?

  • Methodological Answer : The compound undergoes rearrangements with hydrazine hydrate to form benzimidazoles:

  • Mechanism : 3-Arylacylidene derivatives react via [1,5]-hydride shifts, yielding 2-(pyrazol-3-yl)benzimidazoles .
  • Conditions : Reflux in ethanol (12–24 hours) with catalytic acetic acid .

Q. What recent catalytic methods improve atom economy in alkylation reactions of dihydroquinoxalinones?

  • Methodological Answer : Radical-based α-alkylation using diacyl peroxides:

  • Mechanism : Alkyl radicals add to imine intermediates, with the peroxide acting as both alkylating agent and oxidizer .
  • Scope : Applicable to glycine derivatives and gram-scale synthesis (yields ~70–85%) .

Q. How are dihydroquinoxalin-2(1H)-one derivatives applied in anti-tubercular research?

  • Methodological Answer : Analogs like 4-{4-[(hydrazinylmethoxy)methyl]phenyl}-3-methyl derivatives are synthesized via:

  • Stepwise functionalization : Introduction of hydrazine moieties enhances Mycobacterium tuberculosis inhibition .
  • Biological evaluation : MIC (Minimum Inhibitory Concentration) assays against H37Rv strains, supported by docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.